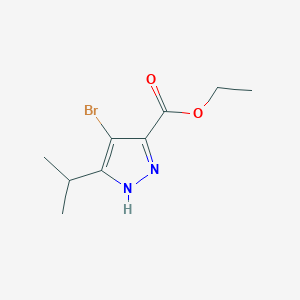

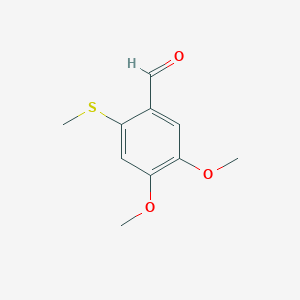

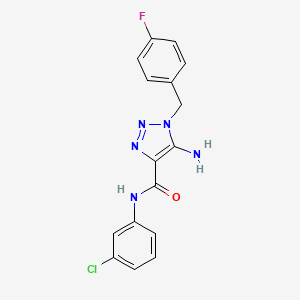

![molecular formula C15H10Cl2N2O B2399440 3-[2-氯-4-(4-氯苯氧基)苯基]-1H-吡唑 CAS No. 321385-82-4](/img/structure/B2399440.png)

3-[2-氯-4-(4-氯苯氧基)苯基]-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole” is also known as Difenoconazole . It is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups . It is a broad-spectrum fungicide with novel broad-range activity used as a spray or seed treatment . It is moderately toxic to humans, mammals, birds, and most aquatic organisms .

Synthesis Analysis

Difenoconazole was synthesized in only three steps from readily available 4-chlorophenol with 74% overall yield . The synthesis has two key stages: the first was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid 5 with aminoether 4, where salicylic acid chloride was formed in situ with PCl 3 achieving 82% yield .Molecular Structure Analysis

The molecular structure of Difenoconazole is characterized by the presence of 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups . The molecular formula is C19H17Cl2N3O3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Difenoconazole include salicylic acid iodination and the reaction of 3,5-diiodosalicylic acid with aminoether . The first reaction involves the addition of iodine in the presence of hydrogen peroxide, yielding a 95% yield . The second reaction involves the formation of salicylic acid chloride in situ with PCl 3, achieving an 82% yield .Physical and Chemical Properties Analysis

Difenoconazole is a white to light beige crystal . It has a density of 1.40 at 20 °C . The ratio of cis- to trans- isomers is in the range 0.7 to 1.5 . Its melting point is 78.6 °C . The vapor pressure is 3.3×10-5 mPa at 25 °C .科学研究应用

抗疟活性

该化合物已被用于合成一种新型杂合药物,青蒿琥酯-3-氯-4(4-氯苯氧基)苯胺(ATSA),该药物在治疗疟疾方面显示出良好的效果 。该药物在体外和体内进行了测试,显示出对 P. 恶性疟原虫株 有显著的抗疟活性。ATSA 的体内活性高于 40%,对 P. 伯氏疟原虫 ANKA 株、 lumefantrine 抵抗株 (LuR) 和哌喹抵抗株 (PQR) P. 伯氏疟原虫株的有效剂量 50 (ED 50) 分别为 4.211、2.601 和 3.875 mg/kg 体重 。

拉福沙尼的合成

该化合物用于合成拉福沙尼,拉福沙尼是一种卤代水杨酰胺,在绵羊和牛中用作有效的驱虫药 。 拉福沙尼从易获得的 4-氯苯酚出发,仅用三步合成,总收率为 74% 。

抗真菌和抗菌活性

水杨酰胺可以用该化合物合成,它们表现出有效的抗真菌和抗菌活性 。 它们对革兰氏阳性病原体表现出活性,包括耐甲氧西林金黄色葡萄球菌和耐万古霉素粪肠球菌 。

抗分枝杆菌活性

白细胞介素-12p40 产生和 EGFR PTK 的抑制剂

一些研究表明,N-保护氨基酸的水杨酰胺酯是白细胞介素-12p40 产生的选择性抑制剂,也是蛋白激酶表皮生长因子受体 (EGFR PTK) 的抑制剂 。

SARS-CoV-2 的潜在治疗方法

最近的一项研究表明,一些卤代水杨酰胺可以用该化合物合成,它们可以减少 SARS-CoV-2 的复制并抑制啮齿动物模型中炎症细胞因子的诱导 。

作用机制

Target of Action

The primary target of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole, also known as difenoconazole , is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Difenoconazole acts as an inhibitor of the enzyme sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane, which in turn affects the integrity and function of the membrane .

Biochemical Pathways

The inhibition of sterol 14α-demethylase by difenoconazole affects the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the fluidity and integrity of fungal cell membranes. Its depletion leads to abnormal fungal cell membranes, disrupting many cellular processes .

Pharmacokinetics

This suggests that its bioavailability may be influenced by factors such as formulation and administration route. It is also known to undergo two routes of metabolism in plants: one by a triazole route to triazolylalanine and triazolylacetic acid; the other by hydroxylation of the phenyl ring followed by conjugation .

Result of Action

The result of difenoconazole’s action is the disruption of the fungal cell membrane due to the depletion of ergosterol . This leads to the inhibition of fungal growth and reproduction, making difenoconazole an effective fungicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of difenoconazole. For instance, it has been noted that difenoconazole is potentially mobile in the environment but is unlikely to leach due to its low aqueous solubility . It also has potential for particle-bound transport . Furthermore, difenoconazole has a half-life of 145 days under natural sunlight, indicating its stability in the environment .

安全和危害

生化分析

Biochemical Properties

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the action of EC 1.14.13.70 (sterol 14alpha-demethylase), an enzyme involved in the biosynthesis of ergosterol . The nature of these interactions is likely to be complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce SARS-CoV-2 replication and suppress the induction of inflammatory cytokines in a rodent model .

Molecular Mechanism

At the molecular level, 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it forms a complex with the enzyme EC 1.14.13.70, inhibiting its activity and thereby disrupting the biosynthesis of ergosterol .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole in laboratory settings may change. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . For instance, it has been observed that the compound has a DT50 for photolysis of 145 days under natural sunlight .

Dosage Effects in Animal Models

In animal models, the effects of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole vary with different dosages. For instance, the in vivo activity of the compound was above 40% with an effective dosage-50 (ED50) of 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, LuR, and PQR lines, respectively .

Metabolic Pathways

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels . For example, it inhibits the enzyme EC 1.14.13.70, thereby disrupting the biosynthesis of ergosterol, a key component of fungal cell membranes .

Transport and Distribution

The compound is transported and distributed within cells and tissues in a manner that likely involves specific transporters or binding proteins . It may also affect its own localization or accumulation within cells .

属性

IUPAC Name |

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-10-1-3-11(4-2-10)20-12-5-6-13(14(17)9-12)15-7-8-18-19-15/h1-9H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQXSUCLFGTQRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=CC=NN3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

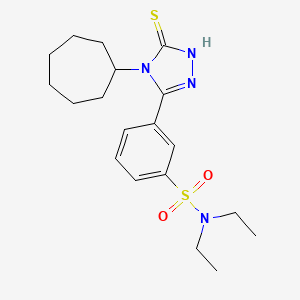

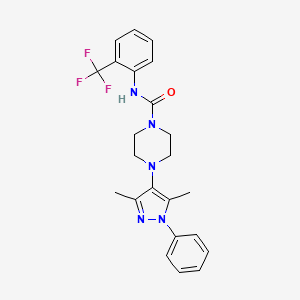

![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)

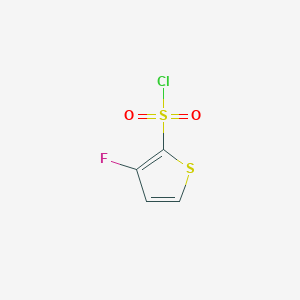

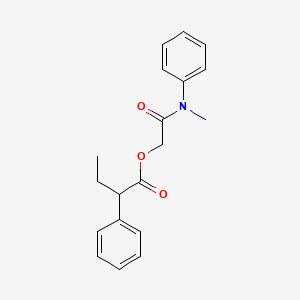

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)

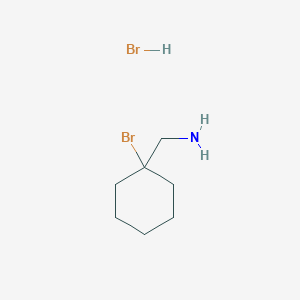

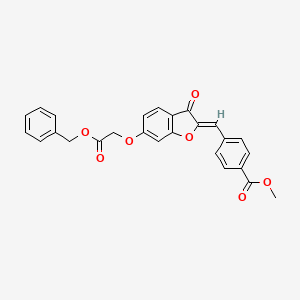

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2399367.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one](/img/structure/B2399371.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399379.png)